molecular formula C17H16N2O4S B2926893 (Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide CAS No. 1436374-73-0

(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide

Cat. No.: B2926893
CAS No.: 1436374-73-0
M. Wt: 344.39
InChI Key: RHBRFDOKAGVRBS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide is a synthetic enamide compound of significant interest in medicinal chemistry and oncology research. This molecule is characterized by a central (Z)-prop-2-enamide backbone, which is conjugated with a cyano group and a furan-2-yl heterocycle, and is further functionalized with a 4-methylsulfonylphenyl ethyl tail group. The presence of the methylsulfonyl (mesyl) group is a notable structural feature, as this moiety is frequently found in potent kinase inhibitors, including those used in targeted cancer therapies . Compounds featuring this pharmacophore have demonstrated utility as tyrosine kinase inhibitors, which are a cornerstone of modern cancer treatment for various neoplasms, including chronic myelogenous leukemia . The structural architecture of this compound, particularly the electron-withdrawing cyano and amide groups in conjugation with an alkene, suggests potential for non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. Its primary research application is anticipated in the development of targeted protein degradation strategies, specifically as a key ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to induce the degradation of oncogenic proteins, offering a novel therapeutic modality for investigating and treating diseases driven by protein overexpression . This product is supplied for non-human research applications only and is strictly intended for use by qualified laboratory professionals. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-24(21,22)16-6-4-13(5-7-16)8-9-19-17(20)14(12-18)11-15-3-2-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBRFDOKAGVRBS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions.

    Formation of the Enamide Structure: The enamide structure is formed through condensation reactions involving the furan derivative and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan ring and the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted furan and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the furan ring are key functional groups that enable binding to active sites, leading to inhibition or activation of biological pathways. The sulfonyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acrylamide derivatives, sulfonamides, and furan-containing molecules from the evidence:

Structural Analogues with Coumarin Moieties

describes acrylamide derivatives bearing a 7-hydroxy-2-oxo-2H-chromen-8-yl (coumarin) group at the β-position, such as compounds 4i and 4l . These compounds exhibit potent antimicrobial activity (MIC = 4–6 μM/mL) against multi-resistant pathogens. Key differences from the target compound include:

  • Substituent at β-position : The coumarin group in 4i /4l vs. furan-2-yl in the target. Coumarin’s extended π-system and hydroxyl group may enhance hydrogen bonding, whereas furan’s electron-rich aromatic ring could influence hydrophobic interactions.
  • Amide substituent: The target’s 4-methylsulfonylphenyl ethyl group introduces a sulfonyl moiety absent in 4i/4l, which have phenoxy-ethyl or dihydrothiazolyl groups. Sulfonyl groups are known to improve solubility and target affinity in drug design .
Parameter Target Compound Compound 4i Compound 4l
β-Position Substituent Furan-2-yl 7-Hydroxy-2-oxocoumarin 7-Hydroxy-2-oxocoumarin
Amide Substituent 4-Methylsulfonylphenethyl 2-(2-Methoxyphenoxy)ethyl 2,5-Dihydrothiazol-2-yl
Bioactivity (MIC, μM/mL) Not reported 4–6 4–6
Electron-Withdrawing Groups Cyano, sulfonyl Cyano Cyano

Sulfonamide-Linked Acrylonitriles

and report compounds with sulfonamide linkages, such as (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile . These share the acrylonitrile core but differ in:

  • Sulfonamide placement : The target’s sulfonyl group is on the phenethyl amide, whereas in , sulfonamides are part of a formylphenyl side chain.
  • Aromatic substituents : The target’s furan vs. chlorophenyl or methylphenyl in analogues. Chlorine substituents may increase lipophilicity, while furan could enhance metabolic stability .

Geometric Isomerism Effects

identifies (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide), an (E)-isomer with a trans-configuration. The (Z)-configuration in the target compound may alter:

  • Biological activity : (E)-isomers often exhibit distinct pharmacokinetic profiles due to differences in dipole moments and steric interactions .

Furan-Containing Pharmacophores

and list ranitidine-related compounds with furan rings, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. Unlike the target compound, these feature dimethylamino and sulphanyl groups, which are protonatable at physiological pH. The target’s methylsulfonyl group, in contrast, is non-ionizable and may reduce off-target interactions .

Biological Activity

(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structure:

  • Chemical Formula : C16H16N2O2S
  • CAS Number : Not specified in the current literature but can be derived from its chemical structure.

Structural Features

  • Furan Ring : Contributes to the compound's reactivity and biological properties.
  • Cyano Group : Often associated with various biological activities, including anti-cancer properties.
  • Sulfonyl Group : Implicates potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group may enhance these effects by facilitating interactions with microbial enzymes.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in vitro assays. Compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway . A study showed that related compounds exhibited IC50 values comparable to standard anti-inflammatory drugs .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives containing furan rings have been associated with apoptosis induction in cancer cell lines . Molecular docking studies indicate potential binding affinities to targets involved in cancer progression, such as protein kinases and transcription factors .

The mechanisms by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds with cyano groups often inhibit key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate oxidative stress, which is critical in both inflammation and cancer progression .

Case Studies

  • In Vivo Studies : Animal models treated with furan derivatives showed reduced inflammation markers and tumor growth inhibition compared to controls .
  • In Vitro Assays : Cell line studies demonstrated that the compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation .

Data Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduced COX enzyme activity
AnticancerInduction of apoptosis

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